

Trimethyl-D9-Acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl-D9-Acetic Acid*

Cat. No.: *B107580*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of **Trimethyl-D9-Acetic Acid**. This deuterated analog of pivalic acid is a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Core Chemical Properties

Quantitative data for the physical properties of **Trimethyl-D9-Acetic Acid** are not readily available in the literature. However, the properties of its non-deuterated analog, pivalic acid, can provide a useful reference. It is important to note that deuteration can slightly alter physical properties such as boiling point and melting point.

Property	Value (Trimethyl-D9-Acetic Acid)	Value (Pivalic Acid - for reference)
Molecular Formula	C ₅ HD ₉ O ₂ [1]	C ₅ H ₁₀ O ₂
Molecular Weight	111.19 g/mol [1][2][3]	102.13 g/mol [4]
Melting Point	N/A	32-35 °C[5]
Boiling Point	N/A	163-164 °C[5]
Water Solubility	N/A	25 g/L (at 20 °C)[3][5]
Appearance	White crystalline solid[1]	Colorless crystalline solid[4][6]
Synonyms	Pivalic acid-d9, 2,2-bis(methyl-d3)propanoic-3,3,3-d3 acid[1]	Trimethylacetic acid, 2,2-Dimethylpropanoic acid[4][6]

Experimental Protocols: Kinetic Isotope Effect Studies

Trimethyl-D9-Acetic Acid is a valuable tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The difference in mass between protium (¹H) and deuterium (²H or D) can lead to different reaction rates when a C-H bond is cleaved in the rate-determining step.

General Methodology for a Competitive KIE Experiment

This protocol outlines a general procedure for determining the KIE in a reaction involving the cleavage of a C-H bond at the trimethyl group.

1. Materials:

- Trimethylacetic acid (non-deuterated)
- Trimethyl-D9-Acetic Acid**
- Reactants and solvent for the specific reaction under investigation
- Internal standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis
- Quenching solution (e.g., a suitable acid or base)

2. Reaction Setup:

- In a reaction vessel, combine equimolar amounts of trimethylacetic acid and **Trimethyl-D9-Acetic Acid**.
- Add the other necessary reactants and the solvent.
- Initiate the reaction (e.g., by adding a catalyst or by heating).

3. Reaction Monitoring and Quenching:

- Allow the reaction to proceed to a low conversion (typically <10%) to ensure the initial ratio of reactants does not significantly change.
- Quench the reaction to stop it at a specific time point.

4. Sample Preparation for Analysis:

- Extract the unreacted starting materials and the product from the reaction mixture.
- Prepare a sample for analysis by GC-MS or LC-MS by dissolving a known amount of the extracted material in a suitable solvent and adding a known amount of an internal standard.

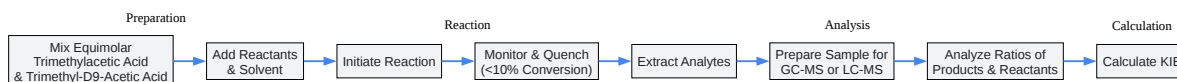
5. Analysis:

- Inject the sample into the GC-MS or LC-MS.
- Determine the ratio of the non-deuterated product to the deuterated product.
- Determine the ratio of the unreacted non-deuterated starting material to the unreacted deuterated starting material.

6. Calculation of the Kinetic Isotope Effect:

- The KIE is calculated using the following equation: $KIE = \ln(1 - f) / \ln(1 - f * (R_p/R_s))$ Where:
- f = fractional conversion of the reaction
- R_p = ratio of deuterated to non-deuterated product
- R_s = initial ratio of deuterated to non-deuterated starting material

A KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction.



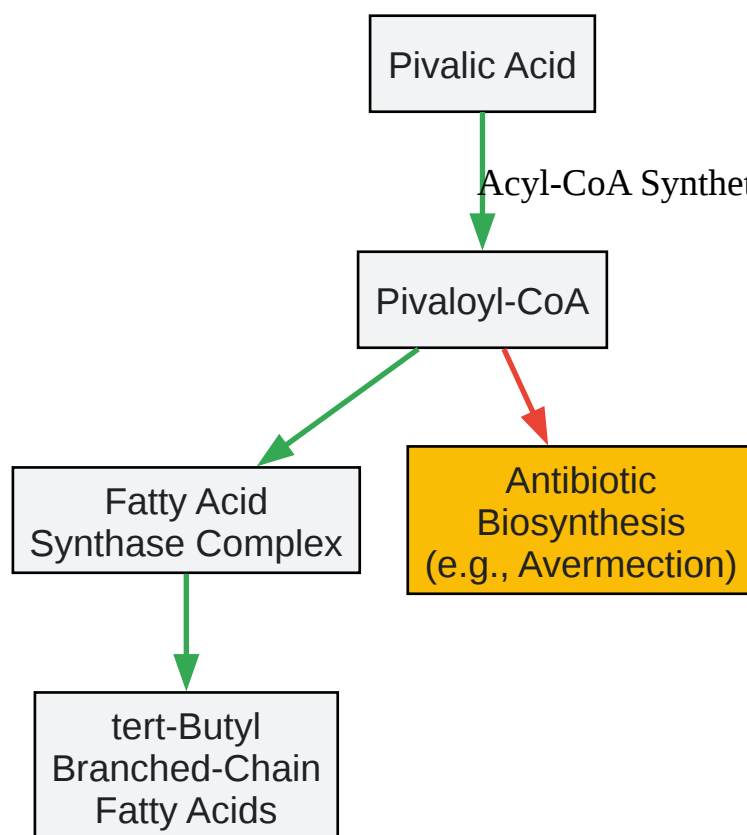
[Click to download full resolution via product page](#)

Kinetic Isotope Effect Experimental Workflow

Biological Significance: Pivalic Acid Metabolism

While direct involvement of **Trimethyl-D9-Acetic Acid** in specific signaling pathways is not documented, its non-deuterated analog, pivalic acid, is known to be metabolized by certain bacteria. Pivalic acid can serve as a starter unit in the biosynthesis of fatty acids and some antibiotics.[7][8] This metabolic pathway is of interest to researchers studying bacterial physiology and antibiotic production.

In some bacteria, pivalic acid is activated to pivaloyl-CoA, which can then be used by the fatty acid synthesis machinery. This leads to the production of fatty acids with a terminal tert-butyl group.

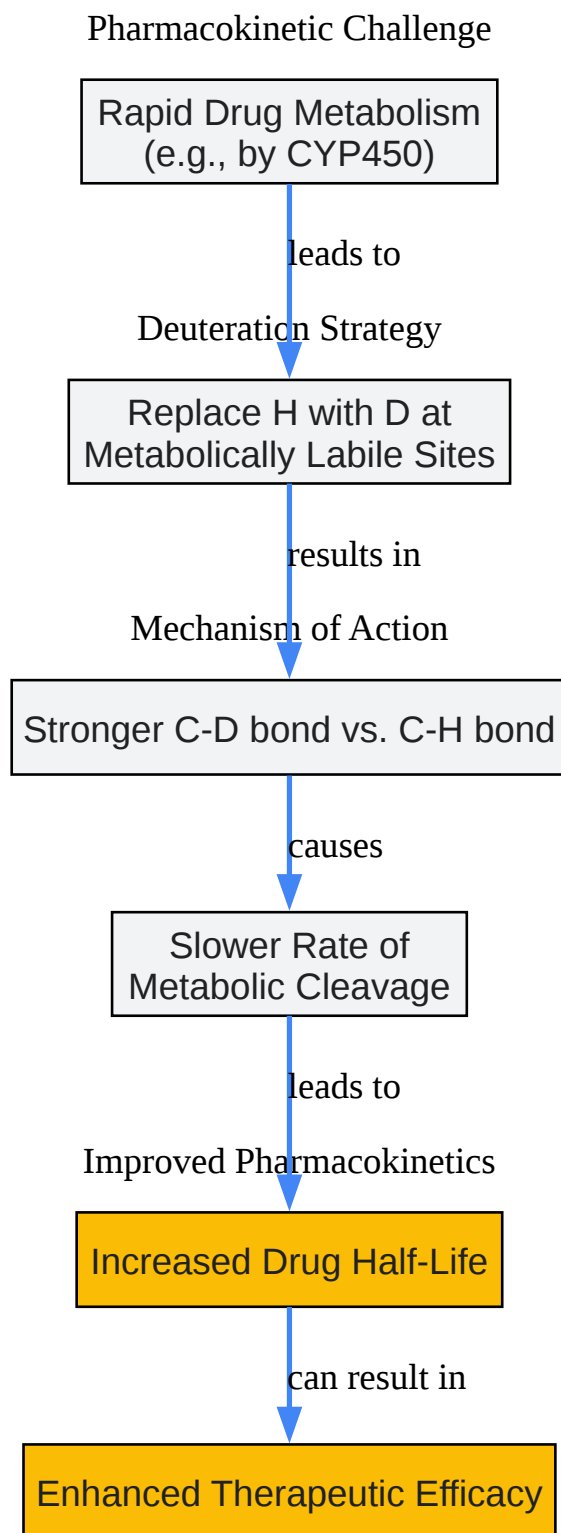


[Click to download full resolution via product page](#)

Simplified Pivalic Acid Metabolic Pathway

Applications in Drug Development

The use of deuterated compounds like **Trimethyl-D9-Acetic Acid** is a growing strategy in drug development. The "deuterium effect" can alter the metabolism of a drug, often leading to a longer half-life and improved pharmacokinetic profile. By replacing specific hydrogen atoms with deuterium at sites of metabolic attack, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolic breakdown by cytochrome P450 enzymes.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pivalic acid [chemister.ru]
- 2. Pivalic Acid Pathway [eawag-bbd.ethz.ch]
- 3. Pivalic acid | CAS#:75-98-9 | Chemsrcc [chemsrc.com]
- 4. Pivalic acid | C₅H₁₀O₂ | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 75-98-9 CAS MSDS (Pivalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Trimethyl-D₉-Acetic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107580#trimethyl-d9-acetic-acid-chemical-properties\]](https://www.benchchem.com/product/b107580#trimethyl-d9-acetic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com